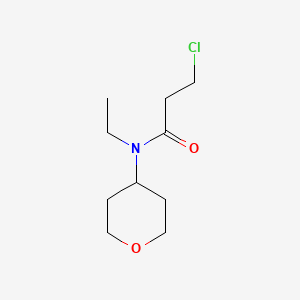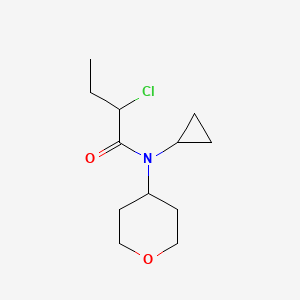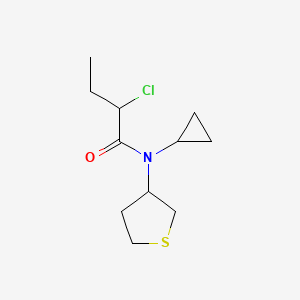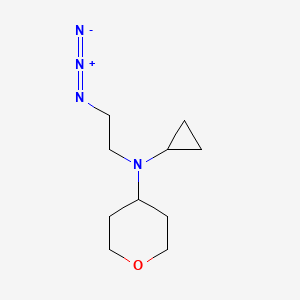
3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid
Vue d'ensemble
Description
The compound “3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid” is likely an aromatic compound due to the presence of phenyl groups in its structure. It contains a carboxylic acid group (-COOH), which is a common functional group in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic rings of the phenyl groups, the ethoxy group (-OCH2CH3) attached to one of these rings, a chlorine atom attached to the same ring, and a carboxylic acid group attached to the other phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The carboxylic acid group might react with bases or alcohols, and the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Environmental Presence and Analysis
Research has developed sensitive methods for measuring environmental phenols, including parabens (which share a phenolic structure similar to 3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid) in human milk, indicating potential environmental exposure and accumulation of these compounds (Ye et al., 2008). This study highlights the widespread presence of phenolic compounds in the environment and their potential risk to human health.
Synthesis and Chemical Reactions
In organic chemistry, the synthesis of complex molecules and the study of their reactions provide insights into the utility of specific chemical structures. For example, a study on the synthesis of pyridazinones demonstrates the reactivity of related compounds, offering pathways to create pharmacologically active substances (Abdel, 1991). Similarly, research into the synthesis of biaryl carboxylic acids, which are structurally related to this compound, explores their potential as proton shuttles in selective functionalization of C-H bonds, showcasing their importance in organic synthesis (Pi et al., 2018).
Environmental Impact and Degradation
The environmental impact of phenolic compounds, including their occurrence, fate, and behavior in aquatic environments, has been extensively reviewed. Parabens, as esters of para-hydroxybenzoic acid, have been studied for their biodegradability and potential as endocrine disruptors. Despite efficient wastewater treatment processes, these compounds are ubiquitously found in surface water and sediments due to continuous environmental introduction (Haman et al., 2015).
Photodegradation Studies
Photodegradation studies of parabens, which share structural similarities with this compound, provide insight into the environmental breakdown of these compounds. Research on the kinetic, by-products, and cost-efficiency analysis of parabens under UV light and in the presence of hydrogen peroxide shows potential pathways for environmental remediation of phenolic pollutants (Gmurek et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-chloro-5-ethoxyphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-20-11-7-8-15(17)14(9-11)12-5-4-6-13(10(12)2)16(18)19/h4-9H,3H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILZWGASJYKFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)



